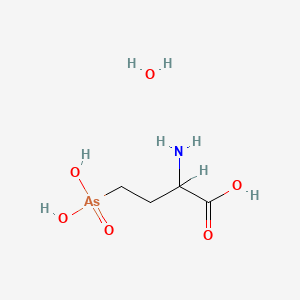
2-Amino-4-arsonobutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-arsonobutyric acid, also known as this compound, is a useful research compound. Its molecular formula is C4H12AsNO6 and its molecular weight is 245.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Research:
2-Amino-4-arsonobutyric acid has been studied for its potential as an anticancer agent. Research indicates that it can act as an inhibitor of specific transport mechanisms involved in cancer cell metabolism. For instance, it has been identified as a novel inhibitor of the ASCT2 transporter, which mediates glutamine transport in mammalian cells. This inhibition is significant as glutamine is often utilized by cancer cells for growth and proliferation . The compound's structural modifications have led to the development of derivatives with enhanced potency against various cancer cell lines.
Neuropharmacology:
In neuropharmacological studies, this compound has been investigated for its effects on neurotransmitter systems. Specifically, it has shown promise in modulating glutamate receptors, which are crucial in synaptic transmission and plasticity. This modulation can potentially lead to therapeutic applications in conditions such as epilepsy and neurodegenerative diseases .
Biochemical Applications
Metabolic Studies:
The compound serves as a valuable metabolite in biochemical research. Its role in metabolic pathways has been examined, particularly concerning amino acid metabolism and its interactions with other metabolites . Understanding these interactions can provide insights into metabolic disorders and guide the development of therapeutic strategies.
Analytical Chemistry:
In analytical chemistry, this compound is used as a standard reference compound for various assays and experiments. Its well-defined chemical properties allow researchers to calibrate instruments and validate methods for detecting related compounds in biological samples .
Agricultural Applications
Plant Growth Regulation:
Research has explored the use of this compound as a plant growth regulator. Studies indicate that it may enhance growth parameters in certain plant species, potentially improving crop yields and resistance to environmental stressors . Its application in agriculture could lead to sustainable farming practices by reducing the need for chemical fertilizers.
Case Studies
Eigenschaften
CAS-Nummer |
86880-40-2 |
|---|---|
Molekularformel |
C4H12AsNO6 |
Molekulargewicht |
245.06 g/mol |
IUPAC-Name |
2-amino-4-arsonobutanoic acid;hydrate |
InChI |
InChI=1S/C4H10AsNO5.H2O/c6-3(4(7)8)1-2-5(9,10)11;/h3H,1-2,6H2,(H,7,8)(H2,9,10,11);1H2 |
InChI-Schlüssel |
OYYYQLSZSATCML-UHFFFAOYSA-N |
SMILES |
C(C[As](=O)(O)O)C(C(=O)O)N.O |
Kanonische SMILES |
C(C[As](=O)(O)O)C(C(=O)O)N.O |
Synonyme |
2-amino-4-arsonobutanoic acid 2-amino-4-arsonobutyrate 2-amino-4-arsonobutyric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















